2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid
Description
Chemical Structure and Key Features 2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid (CAS: 1551869-26-1) is a bicyclic compound featuring an indene core substituted with a propan-2-yl group at position 3 and an acetic acid moiety at position 1 (Figure 1). The acetic acid group provides a carboxylic acid functionality, enabling interactions with biological targets via hydrogen bonding or ionic interactions .
Properties
IUPAC Name |
2-(3-propan-2-yl-2,3-dihydro-1H-inden-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9(2)13-7-10(8-14(15)16)11-5-3-4-6-12(11)13/h3-6,9-10,13H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQGKGQRVLIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of indanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by acidic hydrolysis to yield the desired acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of 2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, and automated systems can ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents such as bromine (Br₂) or chlorine (Cl₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in an organic solvent like dichloromethane (CH₂Cl₂).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous indenyl or indanone acetic acid derivatives, emphasizing substituent effects on biological activity, toxicity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Indenyl Acetic Acid Derivatives
Key Research Findings
Anti-inflammatory Activity :
- Chlorinated derivatives (e.g., 6-chloro-substituted compounds) exhibit potent anti-inflammatory and analgesic effects. For example, compound 6y showed an ED₅₀ of 6.45 mg/kg in rat models, outperforming indomethacin in residual activity. However, toxicity at higher doses (100 mg/kg) limits therapeutic utility .
- The propan-2-yl group in the target compound may similarly enhance activity through hydrophobic interactions, though direct evidence is lacking.
Antimicrobial Properties :
- Methoxy- and chloro-substituted indenyl acids () demonstrate broad-spectrum antimicrobial activity. For instance, (5,6-dimethoxy-3-oxo-indenyl)acetic acid showed MIC values of 8–16 µg/mL against S. aureus and E. coli. Electron-withdrawing groups (e.g., Cl, OMe) likely enhance membrane disruption or enzyme inhibition .
Metabolic Stability :
- Fluorinated analogs (e.g., 6-fluoro-substituted compound, CAS 1188044-87-2) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
Toxicity Profiles :
- Amide derivatives of (6-chloro-indenyl)acetic acid showed reduced gastrointestinal toxicity compared to indomethacin, suggesting that substituent modifications can mitigate adverse effects .
Structural Insights and Trends
- Lipophilicity : Propan-2-yl and halogen (Cl, F) substituents increase lipophilicity, enhancing blood-brain barrier penetration or target binding (e.g., antimicrobial membranes) .
- Acid Functionality: Acetic acid groups enable salt formation (improving solubility) or interactions with charged residues in biological targets. Propanoic acid analogs () may exhibit altered pharmacokinetics due to increased chain length.
Biological Activity
2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid is an organic compound with a unique structure combining an indane moiety with an acetic acid functional group. Its molecular formula is CHO, and it is recognized for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its interactions with biomolecules, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features a propan-2-yl substituent on the indane structure, which may enhance its lipophilicity and receptor binding characteristics. The presence of the acetic acid group contributes to its solubility in organic solvents like methanol and ethanol, facilitating various biological assays.
Biological Activities
Research indicates that 2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid exhibits several biological activities:
- Anti-inflammatory Properties : Compounds with similar structures have shown significant anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Studies have suggested that derivatives of indane compounds possess antibacterial and antifungal properties, indicating potential therapeutic applications in infectious diseases.
- Enzyme Inhibition : The compound may interact with specific enzymes, similar to other indole-like structures that inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.
- Receptor Binding : The unique structural features suggest possible interactions with various receptors, including estrogen receptors (ERs), which are significant in cancer therapies.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
A study conducted on a series of indane derivatives demonstrated that compounds structurally similar to 2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid exhibited significant reductions in inflammatory markers in vitro. The mechanism was attributed to the suppression of NF-kB signaling pathways, which are critical in inflammatory responses .
Case Study: Antimicrobial Effects
Another investigation assessed the antimicrobial efficacy of various indane derivatives against common pathogens. Results indicated that 2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid displayed notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Synthesis and Optimization
The synthesis of 2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid typically involves several steps, including:
- Formation of the indane structure.
- Introduction of the propan-2-yl group.
- Attachment of the acetic acid moiety.
Optimization parameters such as temperature and catalyst concentration are crucial for achieving high yields and purity during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
